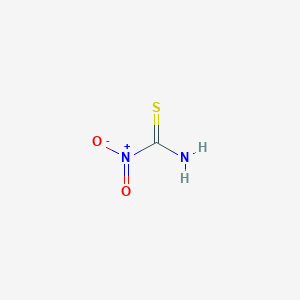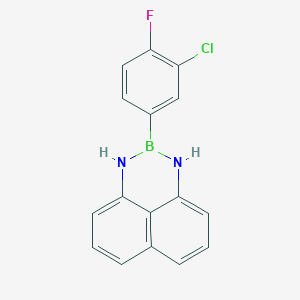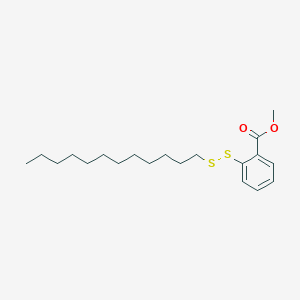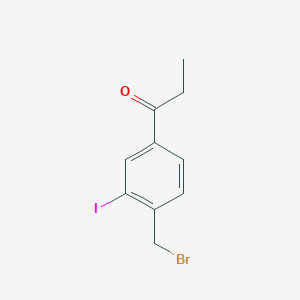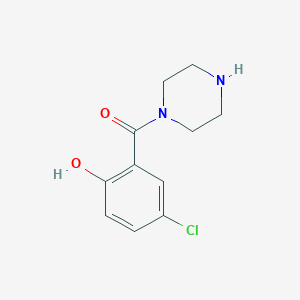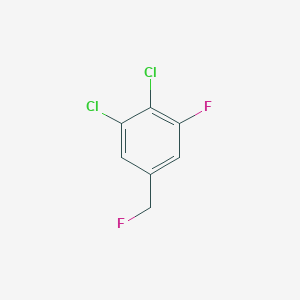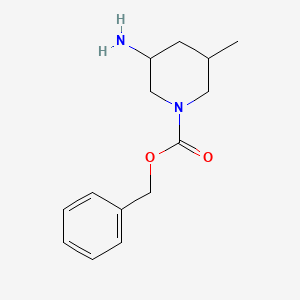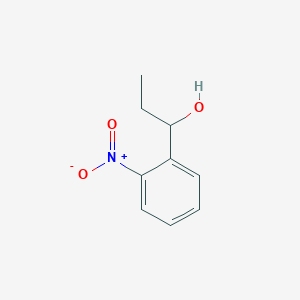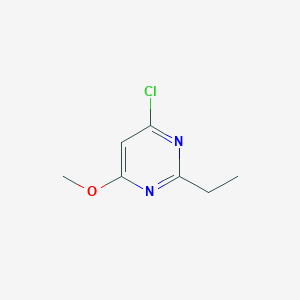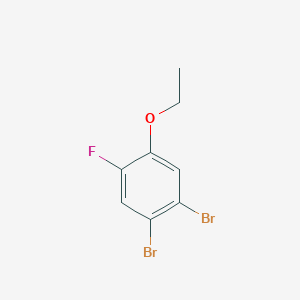
1,2-Dibromo-4-ethoxy-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-4-ethoxy-5-fluorobenzene is an organic compound with the molecular formula C8H7Br2FO It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-ethoxy-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of bromine and fluorine reagents under controlled conditions to ensure the selective substitution of the benzene ring. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-4-ethoxy-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound into different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced products .
Applications De Recherche Scientifique
1,2-Dibromo-4-ethoxy-5-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-4-ethoxy-5-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate undergoes further reactions, leading to the formation of various products. The specific pathways and molecular targets depend on the nature of the substituents and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromo-2-fluorobenzene: Similar in structure but lacks the ethoxy group.
1,2-Dibromo-4-fluorobenzene: Similar but without the ethoxy group.
1,2-Dibromo-4-ethoxybenzene: Similar but lacks the fluorine atom.
Uniqueness
1,2-Dibromo-4-ethoxy-5-fluorobenzene is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H7Br2FO |
|---|---|
Poids moléculaire |
297.95 g/mol |
Nom IUPAC |
1,2-dibromo-4-ethoxy-5-fluorobenzene |
InChI |
InChI=1S/C8H7Br2FO/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3 |
Clé InChI |
ZJZGOTAWJKLLOO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1F)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)
